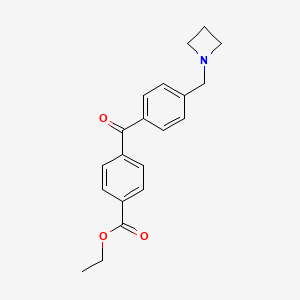

4-Azetidinomethyl-4'-carboethoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidinone derivatives and related compounds involves various chemical reactions. For instance, a mild four-carbon homologation of a 4-formyl-substituted azetidinone provides a route to key intermediates in the synthesis of carbacephem antibiotics, featuring homologation with phosphorane and dioxenone opening . Additionally, the aza-Wittig reaction is a critical step in the synthesis of novel compounds, as demonstrated in the preparation of tetrahydrobenzo thieno pyrido pyrimidin-4(3H)-ones and the synthesis of 4-methylene-4H-3,1-benzoxazines . These reactions highlight the versatility of azetidinone derivatives in synthetic chemistry.

Molecular Structure Analysis

Molecular modeling and DFT geometry optimization are tools used to predict the structure of azobenzene derivatives, which can be related to azetidinone compounds. These methods provide insights into the planar structure of molecules, with geometrical parameters such as bond lengths and angles that are in good agreement with x-ray crystallographic data . Such analysis is crucial for understanding the molecular structure of azetidinone derivatives.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives can be complex. For example, the thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines involves a 1,5-hydride shift, indicating the potential for azetidinone derivatives to undergo significant structural changes under certain conditions . The aza-Wittig reaction is also a key reaction in the synthesis of azetidinone derivatives, leading to the formation of carbodiimides and subsequent ring closure or rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives and related compounds can be influenced by their molecular structure. For instance, the presence of azobenzene and carboxylic acid units in a benzoxazine derivative can catalyze the ring-opening polymerization of the benzoxazine unit, affecting the curing behavior and surface properties of the material . The antioxidant activity of phenolic bis-azobenzene derivatives, which may share some properties with azetidinone derivatives, has been screened, showing that certain derivatives exhibit significant biological activity .

Scientific Research Applications

Synthesis and Biochemical Evaluation

4-Azetidinomethyl-4'-carboethoxybenzophenone derivatives have been extensively studied for their potential in biochemical applications. For instance, 3-phenoxy-1,4-diarylazetidin-2-ones, a related group of compounds, have been synthesized and evaluated for their antiproliferative properties. These compounds, particularly trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, displayed significant antiproliferative activity in breast cancer cells and disrupted the microtubular structure in cells, indicating their potential as anticancer agents (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

2-Azetidinone derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Compounds such as 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one demonstrated notable antimicrobial activity against a range of microorganisms and exhibited potent cytotoxic activity, highlighting the diverse applications of these compounds in pharmaceutical research (Keri et al., 2009).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 1,2,4,5-tetrasubstituted imidazoles, utilizing aza-Wittig reactions, showcases the utility of azetidinone derivatives in facilitating the synthesis of diverse chemical structures. These reactions contribute significantly to the advancement of synthetic organic chemistry, offering pathways to synthesize novel compounds with potential biological activities (Nie et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[4-(azetidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-3-13-21/h4-11H,2-3,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISOZSOOIDDZIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642794 |

Source

|

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azetidinomethyl-4'-carboethoxybenzophenone | |

CAS RN |

898756-31-5 |

Source

|

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.